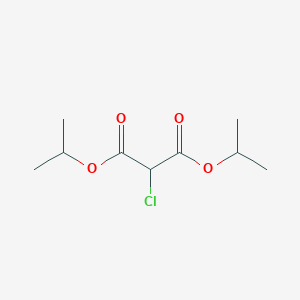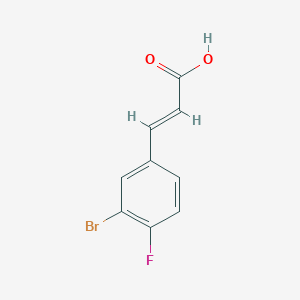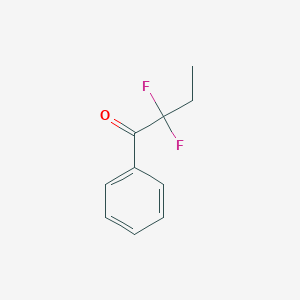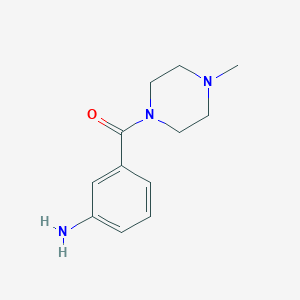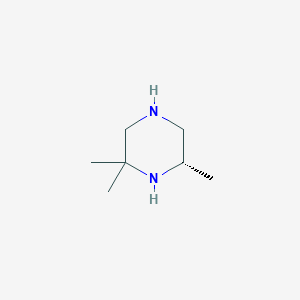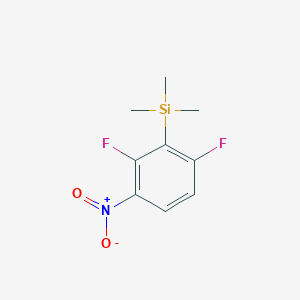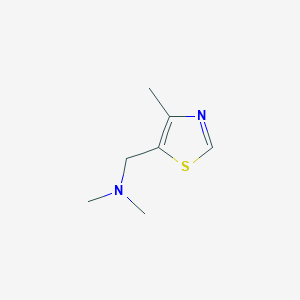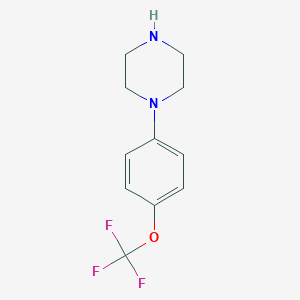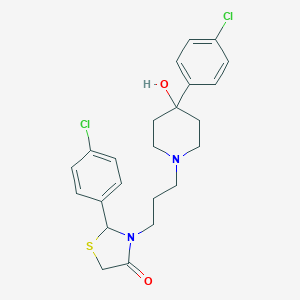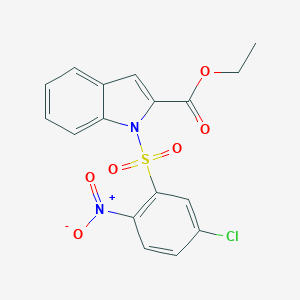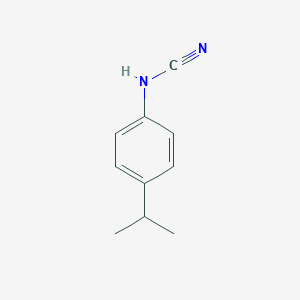
4-Isopropylphenyl cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylphenyl cyanamide, also known as iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s and was later discovered to have other potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Isopropylphenyl cyanamide is primarily related to its inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 4-Isopropylphenyl cyanamide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Effets Biochimiques Et Physiologiques
In addition to its effects on neurotransmitter levels, 4-Isopropylphenyl cyanamide has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Isopropylphenyl cyanamide in lab experiments is its well-established mechanism of action and pharmacological profile. It has been extensively studied in both animal and human models, and its effects on neurotransmitter levels and brain function are well understood. However, one of the limitations of using 4-Isopropylphenyl cyanamide in lab experiments is its potential for non-specific effects, as it can interact with a wide range of targets in the brain and body.
Orientations Futures
There are many potential future directions for research on 4-Isopropylphenyl cyanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these conditions. Another area of interest is its potential use in combination with other drugs or therapies, as it may be able to enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropylphenyl cyanamide and its potential for use in other areas of scientific research.
Applications De Recherche Scientifique
4-Isopropylphenyl cyanamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects, and studies have shown that it can protect against oxidative stress and inflammation in the brain. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
163805-10-5 |
|---|---|
Nom du produit |
4-Isopropylphenyl cyanamide |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3 |
Clé InChI |
BXPLSQXTEDIXAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC#N |
Synonymes |
Cyanamide, [4-(1-methylethyl)phenyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

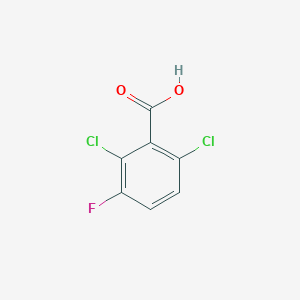
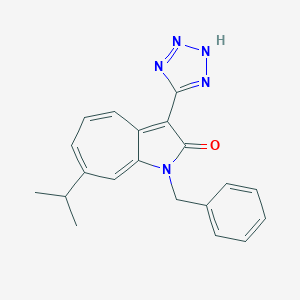
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

